REACTION_CXSMILES
|
Cl.[NH2:2][OH:3].C([O-])(O)=O.[Na+].[Br:9][C:10]1[CH:15]=[CH:14][C:13]([CH:16]=O)=[CH:12][N:11]=1>O.C(O)C>[Br:9][C:10]1[CH:15]=[CH:14][C:13]([CH:16]=[N:2][OH:3])=[CH:12][N:11]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
1.494 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
2.71 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=NC=C(C=C1)C=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir the mixture at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Concentrate in vacuo
|
Type
|
CUSTOM
|
Details
|
partition the residue between EtOAc and water
|
Type
|
EXTRACTION
|
Details
|
Extract the aqueous phase with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the combined organic extracts over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Type
|
CUSTOM
|
Details
|
Purify the crude mixture by chromatography on silica gel eluting with hexane and hexane/EtOAc (9:1, 4:1)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC=C(C=C1)C=NO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.362 g | |
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |